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AR antagonist 1 hydrochloride

Cat. No.: B12329935
M. Wt: 315.2 g/mol
InChI Key: SHISKTDDIFARGI-UHFFFAOYSA-N
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Description

Significance of Androgen Receptor Signaling in Physiological and Pathophysiological Processes

Androgen receptor signaling is fundamental to the development and maintenance of male sexual characteristics, including the differentiation of the male reproductive system during embryonic development and the onset of secondary sexual characteristics at puberty. scholarsresearchlibrary.com In adult males, it continues to regulate reproductive function, libido, and sperm production. scholarsresearchlibrary.com Beyond its role in male development, AR signaling is involved in a variety of physiological processes in both sexes, such as the regulation of protein synthesis, cellular metabolism, maintenance of muscle and bone mass, immune function, and cognitive processes. scholarsresearchlibrary.com

Dysregulation of the androgen/AR signaling pathway can lead to a variety of pathological conditions. nih.govannualreviews.org These include androgen insensitivity syndrome, where the body cannot properly respond to androgens, and conditions like polycystic ovary syndrome (PCOS) in women. scholarsresearchlibrary.com Furthermore, aberrant AR signaling is a key driver in the development and progression of prostate cancer. nih.govannualreviews.org The androgen-AR signaling pathway is also linked to other conditions such as male infertility and Kennedy's disease. oup.com

Overview of Androgen Receptor Antagonists as Modalities for Receptor Modulation

Androgen receptor antagonists, also known as antiandrogens, are substances that prevent androgens from binding to the AR and thereby block their biological effects. youtube.comcancer.gov These antagonists competitively displace androgens like testosterone (B1683101) and DHT from the androgen receptors. youtube.com By doing so, they inhibit the downstream signaling cascade that would normally be initiated by androgen binding. bioscientifica.com This mechanism involves preventing the conformational changes in the AR that are necessary for it to translocate into the nucleus, bind to androgen response elements (AREs) on DNA, and initiate the transcription of target genes. scholarsresearchlibrary.combioscientifica.com

AR antagonists can be broadly categorized into steroidal and non-steroidal types. youtube.com Steroidal antagonists are structurally similar to androgen hormones, while non-steroidal antiandrogens (NSAAs) have distinct chemical structures. wikipedia.org The primary therapeutic application of AR antagonists is in the management of androgen-dependent conditions, most notably prostate cancer. bioscientifica.comwikipedia.org

Historical Context and Evolution of Androgen Receptor Antagonist Research Leading to AR Antagonist 1 (hydrochloride)

The journey of androgen receptor antagonist research began with the understanding of the role of androgens in prostate cancer, a discovery made by Charles Brenton Huggins in the 1940s. wikipedia.orgnih.gov This led to the development of androgen deprivation therapy (ADT) as a primary treatment. nih.govbioscientifica.com The subsequent discovery and characterization of the androgen receptor in the late 1960s paved the way for the development of direct AR blockers. wikipedia.org

The first antiandrogen, cyproterone (B1669671) acetate, was discovered in the 1960s. wikipedia.org This was followed by the development of non-steroidal antiandrogens like flutamide (B1673489) in the 1970s, and later bicalutamide (B1683754) and nilutamide. wikipedia.org Over time, resistance to these first-generation antagonists became a significant clinical challenge, driving the development of second-generation AR antagonists like enzalutamide (B1683756), apalutamide, and darolutamide, which have a higher binding affinity for the AR. bioscientifica.comnih.gov

More recent research has focused on developing novel agents to overcome resistance mechanisms. This includes the exploration of proteolysis-targeting chimeras (PROTACs), which are designed to degrade the AR protein entirely rather than just blocking it. nih.govmedchemexpress.com AR antagonist 1 has been identified as a potent AR antagonist and has been utilized in the synthesis of PROTACs, such as ARD-266. medchemexpress.comcd-bioparticles.net Specifically, AR antagonist 1 (referred to as compound 29 in some studies) is a ligand that binds to the VHL E3 ligase, a component of the PROTAC machinery, albeit with weak affinity, yet it has been successfully used in creating potent AR degraders. medchemexpress.com Another study refers to an orally available full AR antagonist, designated as "Androgen receptor antagonist 1" (Compound 6), which has also been used in the creation of PROTAC AR degraders. medchemexpress.com

Rationale for Comprehensive Academic Investigation of AR Antagonist 1 (hydrochloride)

The primary rationale for the in-depth academic investigation of AR antagonist 1 (hydrochloride) stems from its potential to address the limitations of current androgen receptor-targeted therapies. Its role as a component in the development of PROTACs is of significant interest. medchemexpress.commedchemexpress.com PROTACs represent an innovative therapeutic strategy that could potentially overcome resistance to traditional AR antagonists by promoting the degradation of the AR protein. nih.gov

Furthermore, the characterization of AR antagonist 1 as a potent, orally available full AR antagonist with demonstrated efficacy in preclinical models of castration-resistant prostate cancer (CRPC) warrants further investigation. medchemexpress.com Studies have shown that it can significantly inhibit tumor growth in animal models. medchemexpress.com A thorough understanding of its mechanism of action, binding kinetics, and potential as a standalone therapeutic or as a component of a PROTAC is crucial for its future development. The hydrochloride salt form is often studied due to its potential for enhanced water solubility and stability compared to the free form. medchemexpress.com

Detailed Research Findings

PropertyFinding
Compound Name AR antagonist 1 (hydrochloride)
Synonyms Compound 29 (in some literature)
Mechanism of Action Potent androgen receptor (AR) antagonist. medchemexpress.comcd-bioparticles.net
PROTAC Application Used as a ligand for the VHL E3 ligase in the synthesis of the PROTAC degrader ARD-266. medchemexpress.com
Binding Affinity Exhibits weak binding affinity to the VHL protein but has been successfully used to create potent PROTACs. medchemexpress.com
Alternative Designation Referred to as "Androgen receptor antagonist 1" (Compound 6) in another study, described as an orally available full AR antagonist with an IC50 of 59 nM. medchemexpress.com
In Vitro Activity This alternative compound (Compound 6) has been used to create PROTACs that resulted in 24% and 47% AR protein degradation in LNCaP cells at 1 µM and 10 µM, respectively. medchemexpress.com
In Vivo Activity The alternative compound (Compound 26) at 100 mg/kg once daily for 5 weeks showed significant tumor growth inhibition in a CRPC animal model. medchemexpress.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H20Cl2N2O B12329935 AR antagonist 1 hydrochloride

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C15H20Cl2N2O

Molecular Weight

315.2 g/mol

IUPAC Name

4-(3-amino-2,2,4,4-tetramethylcyclobutyl)oxy-2-chlorobenzonitrile;hydrochloride

InChI

InChI=1S/C15H19ClN2O.ClH/c1-14(2)12(18)15(3,4)13(14)19-10-6-5-9(8-17)11(16)7-10;/h5-7,12-13H,18H2,1-4H3;1H

InChI Key

SHISKTDDIFARGI-UHFFFAOYSA-N

Canonical SMILES

CC1(C(C(C1OC2=CC(=C(C=C2)C#N)Cl)(C)C)N)C.Cl

Origin of Product

United States

Synthetic Methodologies and Precursor Chemistry of Ar Antagonist 1 Hydrochloride

Retrosynthetic Analysis of AR Antagonist 1 (hydrochloride)

A retrosynthetic analysis of AR antagonist 1 (hydrochloride), chemically known as 4-(((1r,3r)-1-amino-2,2,4,4-tetramethylcyclopentyl)oxy)-2-chlorobenzonitrile hydrochloride, logically dissects the molecule into two primary building blocks. The central disconnection occurs at the ether linkage, separating the aromatic core from the aliphatic side chain. This approach simplifies the complex target molecule into the more manageable synthons: 2-chloro-4-hydroxybenzonitrile (B1349109) (I) and a stereochemically defined (1r,3r)-3-amino-2,2,4,4-tetramethylcyclopentanol derivative (II) . The final synthetic step would involve the formation of the hydrochloride salt from the parent free base.

Figure 1: Retrosynthetic Analysis of AR Antagonist 1 (hydrochloride)

Generated code

Methodologies for Core Scaffold Construction of AR Antagonist 1 (hydrochloride)

The core scaffold of AR antagonist 1 is the 2-chloro-4-hydroxybenzonitrile moiety. The synthesis of this intermediate can be achieved through several established organic chemistry transformations. A common route begins with a commercially available starting material such as 3-chloro-4-methylphenol.

A plausible synthetic sequence is outlined below:

Scheme 1: Synthesis of 2-chloro-4-hydroxybenzonitrile (I)

Generated code

This multi-step process allows for the regioselective introduction of the nitrile group while protecting the reactive phenol.

Derivatization Strategies for Side Chain Elaboration in AR Antagonist 1 (hydrochloride)

The side chain, (1r,3r)-3-amino-2,2,4,4-tetramethylcyclopentanol, is then coupled with the core scaffold. A Williamson ether synthesis is a highly effective and widely used method for this transformation. In this reaction, the phenoxide, generated by treating 2-chloro-4-hydroxybenzonitrile with a suitable base, acts as a nucleophile, attacking an electrophilic form of the cyclopentanol (B49286) derivative.

For this coupling to be successful, the hydroxyl group of the cyclopentanol side chain would first be converted into a good leaving group, such as a tosylate or a mesylate. The amino group on the cyclopentane (B165970) ring would need to be protected, for instance, with a tert-butyloxycarbonyl (Boc) group, to prevent it from interfering with the reaction.

Table 1: Key Coupling Reaction for Side Chain Elaboration

StepReactant 1Reactant 2Reagents and ConditionsProduct
Etherification2-chloro-4-hydroxybenzonitrileBoc-protected (1r,3r)-3-amino-2,2,4,4-tetramethylcyclopentanol with a leaving groupBase (e.g., NaH, K2CO3), Solvent (e.g., DMF, CH3CN), HeatBoc-protected AR Antagonist 1

Following the successful coupling, the Boc protecting group is removed under acidic conditions to yield the free amine of AR antagonist 1.

Stereochemical Control and Enantioselective Synthesis Approaches for AR Antagonist 1 (hydrochloride)

The specific stereochemistry of the 1,3-disubstituted cyclopentane side chain is critical for the biological activity of AR antagonist 1. Achieving the desired (1r,3r) configuration requires a stereoselective synthetic approach. The synthesis of such stereochemically defined cyclopentylamines can be challenging.

One potential strategy involves the use of a chiral auxiliary to guide the stereochemical outcome of a key reaction, such as a cycloaddition. Alternatively, resolution of a racemic mixture of the cyclopentanol intermediate using chiral chromatography or diastereomeric salt formation can be employed to isolate the desired enantiomer.

More advanced methods could involve enzyme-catalyzed reactions, which are known for their high stereoselectivity. For instance, a ketoreductase could be used for the stereoselective reduction of a corresponding ketone precursor to the desired cyclopentanol isomer.

Salt Formation and Purification Techniques Relevant to AR Antagonist 1 (hydrochloride)

The final step in the synthesis is the formation of the hydrochloride salt. This is typically achieved by treating a solution of the free base of AR antagonist 1 with a solution of hydrogen chloride in a suitable solvent, such as diethyl ether or isopropanol. The resulting salt often has improved stability and handling properties compared to the free base.

Purification of the final compound and its intermediates is crucial for ensuring high purity. Standard techniques employed in this synthesis would include:

Column Chromatography: To separate the desired product from unreacted starting materials and byproducts.

Recrystallization: To purify solid compounds.

High-Performance Liquid Chromatography (HPLC): Can be used for both analytical and preparative purposes to ensure high purity of the final product.

Table 2: Purification Techniques

TechniquePurposeStage of Synthesis
Column ChromatographyPurification of intermediates and the final free baseThroughout the synthesis
RecrystallizationFinal purification of solid intermediates and the hydrochloride saltAfter key reaction steps and for the final product
HPLCPurity analysis and preparative separationFinal product quality control

Emerging Synthetic Technologies and Their Applicability to AR Antagonist 1 (hydrochloride) Analogs

The synthesis of AR antagonist 1 and its analogs can benefit from emerging technologies in organic synthesis. Flow chemistry, for example, offers advantages in terms of safety, scalability, and precise control over reaction parameters, which could be particularly beneficial for reactions involving hazardous reagents or unstable intermediates.

Furthermore, the development of novel catalytic systems, including photoredox catalysis and advanced organocatalysis, could provide more efficient and environmentally friendly routes to key intermediates. For the synthesis of analogs with diverse side chains, late-stage functionalization techniques are becoming increasingly powerful. These methods would allow for the modification of the core structure or the side chain in the final steps of the synthesis, enabling the rapid generation of a library of related compounds for structure-activity relationship (SAR) studies. The application of these modern synthetic tools holds the potential to streamline the synthesis of AR antagonist 1 and facilitate the discovery of next-generation androgen receptor modulators.

Preclinical Pharmacological Characterization of Ar Antagonist 1 Hydrochloride

In Vitro Cellular Assays for AR Antagonist Activity of AR Antagonist 1 (hydrochloride)

Reporter Gene Assays in Androgen Receptor-Expressing Cell Lines

Reporter gene assays are a standard method to quantify the transcriptional activity of the androgen receptor. nih.gov These assays typically utilize cell lines that endogenously express AR, such as prostate cancer cells, or cells engineered to express the receptor. nih.govindigobiosciences.com The cells are also transfected with a reporter gene, like luciferase, which is under the control of an androgen response element (ARE). nih.gov When an AR agonist binds to the receptor, it translocates to the nucleus and activates the transcription of the reporter gene, producing a measurable signal. nih.gov An antagonist will compete with the agonist, inhibiting this process and reducing the signal. eurofinsdiscovery.com

In such an assay, AR antagonist 1 has demonstrated potent, full antagonistic activity against the androgen receptor, exhibiting an IC50 value of 59 nM. bioscience.co.ukmedchemexpress.com This indicates a high affinity for the receptor and efficient blocking of androgen-mediated gene transcription.

Assay Parameter Finding Source
Assay TypeAndrogen Receptor Transcriptional Assay nih.goveurofinsdiscovery.com
ActivityFull AR Antagonist bioscience.co.ukmedchemexpress.com
IC5059 nM bioscience.co.ukmedchemexpress.com

Inhibition of Androgen-Dependent Cellular Proliferation

A key function of AR antagonists is to inhibit the growth of cancer cells that rely on androgen signaling for proliferation. researchgate.net The efficacy of AR antagonist 1 in this regard has been evaluated in various prostate cancer cell lines. Studies have shown that the compound exhibits significant cell growth inhibition in androgen-sensitive LNCaP and castration-resistant LNAR cells over a concentration range of 1 nM to 100 μM. medchemexpress.com In contrast, it did not show significant growth inhibition in DU145 cells, which are AR-negative. medchemexpress.com This selectivity confirms that its antiproliferative effects are mediated through the androgen receptor.

Cell Line AR Status Effect of AR Antagonist 1 Source
LNCaPAndrogen-Sensitive, AR-PositiveSignificant growth inhibition medchemexpress.com
LNARCastration-Resistant, AR-PositiveSignificant growth inhibition medchemexpress.com
DU145AR-NegativeNo significant growth inhibition medchemexpress.com

Apoptosis Induction and Cell Cycle Arrest Studies in Preclinical Cell Models

The inhibition of the androgen receptor signaling pathway by antagonists can lead to the induction of programmed cell death (apoptosis) and/or arrest of the cell cycle, typically at the G1 phase. nih.govresearchgate.netmdpi.com For instance, other AR antagonists like enzalutamide (B1683756) have been reported to induce apoptosis and cause cell cycle arrest in prostate cancer cell lines. nih.govnih.gov This is a crucial mechanism for the therapeutic effect of targeting AR in cancer. nih.gov However, specific studies detailing the effects of AR antagonist 1 (hydrochloride) on apoptosis induction and cell cycle progression in preclinical models were not available in the reviewed literature.

Androgen Receptor Degradation and Proteasomal Pathway Involvement in Cellular Contexts

AR antagonist 1 is utilized as a component in the synthesis of proteolysis-targeting chimeras (PROTACs). medchemexpress.commedchemexpress.com PROTACs are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. medchemexpress.comnih.gov AR antagonist 1 serves as the ligand that binds to the androgen receptor, and it is linked to a ligand for the von Hippel-Lindau (VHL) E3 ligase to create the PROTAC degrader ARD-266. cd-bioparticles.netmedchemexpress.comabmole.commedchemexpress.com

The resulting PROTAC, synthesized using AR antagonist 1, has been shown to effectively induce the degradation of the AR protein. In LNCaP prostate cancer cells, this PROTAC led to a 24% and 47% reduction in AR protein levels at concentrations of 1 µM and 10 µM, respectively. bioscience.co.ukmedchemexpress.com This demonstrates that beyond simple antagonism, molecules derived from AR antagonist 1 can eliminate the AR protein from the cell, an approach that may overcome resistance mechanisms associated with AR overexpression or mutation. nih.gov The degradation is dependent on the ubiquitin-proteasome system. nih.govnih.gov

Cell Line Concentration AR Protein Degradation (%) Source
LNCaP1 µM24% bioscience.co.ukmedchemexpress.com
LNCaP10 µM47% bioscience.co.ukmedchemexpress.com

In Vivo Efficacy Studies of AR Antagonist 1 (hydrochloride) in Preclinical Animal Models

Efficacy in Xenograft Models of Androgen-Sensitive Neoplasms

The in vivo anticancer activity of AR antagonist 1 has been evaluated in a castration-resistant prostate cancer (CRPC) animal model. medchemexpress.com Xenograft models, where human cancer cells are implanted in immunodeficient mice, are a standard for assessing the in vivo efficacy of potential cancer therapeutics. nih.gov

In a CRPC xenograft model, oral administration of AR antagonist 1 demonstrated excellent tumor growth inhibition. medchemexpress.com After five weeks of treatment, the compound suppressed tumor growth by 90% and significantly reduced the levels of prostate-specific antigen (PSA), a key biomarker for prostate cancer, by 78%. medchemexpress.com These profound antitumor effects were achieved without detectable loss in the body weight of the treated animals, suggesting good tolerability. medchemexpress.com

Parameter Result Duration of Treatment Source
Tumor Growth Inhibition90%5 weeks medchemexpress.com
PSA Level Reduction78%5 weeks medchemexpress.com
TolerabilityNo detectable body weight loss5 weeks medchemexpress.com

Impact on Androgen-Driven Physiological Processes in Rodent Models

AR antagonist 1 (hydrochloride) has demonstrated significant anti-tumor activity in preclinical rodent models of prostate cancer. In a mouse xenograft model using LNCaP-AR cells, which overexpress the androgen receptor (AR), treatment with AR antagonist 1 (hydrochloride) led to a notable regression in tumor volume. Specifically, by day 13 of treatment, a decrease in tumor volume of approximately 19% from the initial size was observed. cienciavida.org In contrast, tumors in vehicle-treated mice continued to grow, highlighting the potent anti-proliferative effects of the compound in a castration-resistant prostate cancer (CRPC) setting. cienciavida.org

Furthermore, in a separate study involving castrated nude mice with 22RV1-derived tumors, which are resistant to conventional anti-androgen therapies, the combination of AR antagonist 1 (hydrochloride) with Rac1 knockdown resulted in a more pronounced inhibition of tumor growth compared to either treatment alone. spandidos-publications.com On day 24, the mean tumor volume in the combination treatment group was significantly reduced. spandidos-publications.com

The impact of AR antagonist 1 (hydrochloride) on the body weight of treated animals has also been evaluated. In the LNCaP-AR xenograft model, mice treated with a lower dose of the antagonist maintained body weights comparable to the vehicle-treated group, suggesting good tolerability at effective doses. cienciavida.org

Pharmacodynamic Biomarker Modulation in Preclinical Models by AR Antagonist 1 (hydrochloride)

The administration of AR antagonist 1 (hydrochloride) in preclinical models leads to significant modulation of key pharmacodynamic biomarkers associated with androgen receptor signaling. A primary biomarker for prostate cancer, prostate-specific antigen (PSA), has been shown to be effectively suppressed by the antagonist. In a study with LNCaP/AR xenografts in castrated mice, AR antagonist 1 (hydrochloride) was more effective than bicalutamide (B1683754) in reducing PSA secretion. researchgate.net

In addition to its effect on PSA, AR antagonist 1 (hydrochloride) has been shown to influence markers of cell proliferation and apoptosis within tumor tissue. Immunohistochemical analysis of LNCaP-AR xenograft tissues from treated mice revealed a decrease in the proliferation marker Ki67. cienciavida.org Concurrently, an increase in the levels of activated Caspase-3, a key marker of apoptosis, was observed in LNCaP-AR cells treated with the antagonist, whereas no such activation was seen in vehicle-treated cells. cienciavida.org These findings indicate that AR antagonist 1 (hydrochloride) not only inhibits tumor growth but also induces programmed cell death in cancer cells.

Gene expression profiling in LNCaP cells has further elucidated the pharmacodynamic effects of AR antagonist 1 (hydrochloride), showing that it counteracts androgen-induced changes in genes involved in critical cellular processes such as cell adhesion, angiogenesis, and apoptosis. cienciavida.org

Preclinical Pharmacokinetic and ADME Considerations for AR Antagonist 1 (hydrochloride)

Absorption and Distribution Studies in Preclinical Species (e.g., Caco-2 permeability, plasma protein binding)

AR antagonist 1 (hydrochloride) is characterized as a low-solubility, high-permeability compound, placing it in Biopharmaceutics Classification System (BCS) Class 2. nih.govfda.gov

Caco-2 Permeability: In vitro studies using Caco-2 cell monolayers, a model for intestinal absorption, have demonstrated the high permeability of AR antagonist 1 (hydrochloride). The mean apparent permeability coefficient (Papp) has been determined to be ≥31 × 10⁻⁶ cm/sec. nih.gov This high permeability suggests good potential for oral absorption. Further studies have shown that it is not a substrate for the P-glycoprotein (P-gp) efflux transporter. nih.gov

Plasma Protein Binding: AR antagonist 1 (hydrochloride) exhibits high binding to plasma proteins. In rats, the plasma protein binding was determined to be 94.7%. nih.gov In humans, it primarily binds to albumin. chemicalbook.com This high degree of protein binding is a key pharmacokinetic characteristic influencing its distribution and clearance.

Tissue Distribution: Following oral administration in rats, radioactivity from labeled AR antagonist 1 (hydrochloride) was widely distributed in tissues. nih.gov The highest concentrations of radioactivity, excluding the gastrointestinal tract, were found in the liver, fat, and adrenal glands. nih.gov Tissue concentrations peaked at approximately 4 hours post-administration and declined significantly by 168 hours. nih.gov The tissue-to-plasma ratios in rats ranged from 0.406 in the brain to 10.2 in adipose tissue, indicating extensive tissue distribution. nih.gov

Parameter Species Value Reference
Caco-2 Permeability (Papp) In vitro≥31 × 10⁻⁶ cm/sec nih.gov
Plasma Protein Binding Rat94.7% nih.gov
Key Tissue Distribution RatLiver, Fat, Adrenal Glands nih.gov

Metabolic Stability and Metabolite Identification in Hepatic Microsomes and Hepatocytes (in vitro)

The metabolic stability of AR antagonist 1 (hydrochloride) has been investigated in in vitro systems. Studies using rat liver microsomes have shown that the compound is stable. nih.gov The elimination of AR antagonist 1 (hydrochloride) is primarily mediated by metabolism. nih.gov

In vitro assays have identified two major metabolites in human plasma: N-desmethyl enzalutamide and a carboxylic acid derivative. nih.gov The N-desmethyl metabolite is considered active and exhibits a pharmacological potency similar to the parent compound. nih.govfda.gov In contrast, the carboxylic acid metabolite is inactive. nih.gov In rats and dogs, the N-desmethyl metabolite was also found to be the most abundant. nih.gov

The metabolism of AR antagonist 1 (hydrochloride) is mainly carried out by the cytochrome P450 enzymes CYP2C8 and CYP3A4. chemicalbook.comnih.gov

Parameter Test System Finding Reference
Metabolic Stability Rat Liver MicrosomesStable nih.gov
Primary Metabolizing Enzymes Human Liver MicrosomesCYP2C8, CYP3A4 chemicalbook.comnih.gov
Major Active Metabolite Human, Rat, Dog PlasmaN-desmethyl enzalutamide nih.govnih.govfda.gov
Major Inactive Metabolite Human PlasmaCarboxylic acid derivative nih.gov

Excretion Pathways in Preclinical Animal Models

Studies in preclinical animal models have characterized the excretion pathways of AR antagonist 1 (hydrochloride). Following oral administration of a radiolabeled form of the compound, species differences in the primary route of excretion were observed. nih.gov

In intact rats, the excretion of radioactivity was nearly evenly split between urine and feces. Over a 168-hour period, a mean of 44.20% of the administered radioactivity was recovered in the urine, while 49.80% was recovered in the feces. nih.gov Unchanged drug represented only a minor component of the excreted radioactivity, with recoveries of 0.0620% in urine and 2.04% in feces, indicating that the compound is extensively metabolized prior to excretion. nih.gov

In contrast, in intact dogs, the primary route of excretion was through the urine, which accounted for a mean of 62.00% of the administered radioactivity, with 22.30% excreted in the feces. nih.gov

Species Urinary Excretion (% of Dose) Fecal Excretion (% of Dose) Reference
Rat 44.20%49.80% nih.gov
Dog 62.00%22.30% nih.gov

Drug-Drug Interaction Potential via Cytochrome P450 Inhibition/Induction (in vitro)

AR antagonist 1 (hydrochloride) has a significant potential for drug-drug interactions due to its effects on cytochrome P450 (CYP) enzymes. In vitro and clinical studies have shown that it is a strong inducer of CYP3A4 and a moderate inducer of CYP2C9 and CYP2C19. nih.govurotoday.com This induction can lead to increased metabolism and decreased plasma concentrations of co-administered drugs that are substrates for these enzymes. healthunlocked.com

Conversely, AR antagonist 1 (hydrochloride) itself is a substrate for CYP2C8 and CYP3A4. chemicalbook.comnih.gov Therefore, co-administration with strong inhibitors or inducers of these enzymes could alter the plasma concentrations of the antagonist.

In addition to its inductive effects, in vitro studies have indicated that AR antagonist 1 (hydrochloride) can also act as a mild inhibitor of the P-glycoprotein (P-gp) efflux transporter. nih.govnih.gov

Enzyme/Transporter Effect of AR Antagonist 1 (hydrochloride) Consequence Reference
CYP3A4 Strong InducerDecreased exposure of CYP3A4 substrates nih.govurotoday.com
CYP2C9 Moderate InducerDecreased exposure of CYP2C9 substrates nih.govurotoday.com
CYP2C19 Moderate InducerDecreased exposure of CYP2C19 substrates nih.govurotoday.com
P-glycoprotein (P-gp) Mild InhibitorPotential for increased exposure of P-gp substrates nih.govnih.gov

Comparative Preclinical Efficacy and Mechanism of AR Antagonist 1 (hydrochloride) versus Other Androgen Receptor Antagonists

The development of novel androgen receptor (AR) antagonists is crucial for overcoming resistance to existing therapies in prostate cancer. nih.govresearchgate.net AR antagonist 1 (hydrochloride) has emerged as a compound of interest, demonstrating promising preclinical activity. This section provides a comparative analysis of its efficacy and mechanism against other AR antagonists.

Head-to-Head Comparison of Receptor Binding and Functional Inhibition

AR antagonist 1 is an orally available and potent full antagonist of the androgen receptor. medchemexpress.com In preclinical studies, it has demonstrated significant inhibitory effects on the growth of prostate cancer cell lines. medchemexpress.com

A key aspect of characterizing a new AR antagonist is its ability to bind to the receptor and functionally inhibit its activity. In a fluorescence polarization (FP) binding assay, a novel AR antagonist, AR002, which is structurally distinct from current therapeutics, demonstrated a half-maximal inhibitory concentration (IC50) of 328.7 nM. researchgate.net This was compared to enzalutamide and bicalutamide, which showed IC50 values of 920 nM and 145 nM, respectively. researchgate.net

In a functional assay using a GeneBlazer™ β-lactamase reporter system, AR002 exhibited an IC50 of 557 nM, outperforming enzalutamide (1150 nM) and bicalutamide (1370 nM). researchgate.net Furthermore, in an anti-proliferative study against LNCaP cell growth, AR002 had a half-maximal growth inhibition (GI50) of 2.3 μM, which was more potent than both enzalutamide (11.65 μM) and bicalutamide (30.68 μM). researchgate.net

Another potent AR antagonist, proxalutamide (B610289) (GT-0918), has shown a 3-fold higher binding affinity compared to enzalutamide and can also decrease the protein level of AR in castration-resistant prostate cancer (CRPC) models. nih.gov

The second-generation nonsteroidal AR antagonists, such as enzalutamide and apalutamide, exhibit a significantly higher binding affinity for the AR—up to 10-fold greater than first-generation antagonists like bicalutamide. nih.gov They function by competitively binding to the ligand-binding domain (LBD) of the AR, thereby inhibiting androgen binding, nuclear translocation of the receptor, its interaction with DNA, and the recruitment of co-activators. nih.govnih.gov Darolutamide, another second-generation antagonist, has an even greater affinity for the AR compared to enzalutamide. explorationpub.com

Table 1: Comparative Preclinical Activity of Androgen Receptor Antagonists

CompoundFP AR Binding Assay (IC50)GeneBlazer™ β-lactamase Reporter Assay (IC50)LNCaP Cell Growth Inhibition (GI50)
AR002 328.7 nM557 nM2.3 μM
Enzalutamide 920 nM1150 nM11.65 μM
Bicalutamide 145 nM1370 nM30.68 μM

Data sourced from a head-to-head comparison study. researchgate.net

Distinctive Mechanistic Advantages of AR Antagonist 1 (hydrochloride) in Preclinical Settings

The primary mechanism of action for most approved AR antagonists involves competitive inhibition at the LBD. nih.gov However, resistance often develops through mechanisms such as AR mutations, overexpression, or the emergence of AR splice variants that lack the LBD. nih.gov This highlights the need for antagonists with alternative mechanisms.

AR antagonist 1 has been utilized in the synthesis of Proteolysis Targeting Chimeras (PROTACs), which are designed to degrade the AR protein. medchemexpress.com In LNCaP cells, a PROTAC synthesized using AR antagonist 1 led to a 24% and 47% degradation of the AR protein at concentrations of 1 μM and 10 μM, respectively. medchemexpress.com This degradation-based approach offers a distinct advantage over simple receptor blockade, as it can eliminate the receptor protein entirely, including potentially resistant forms.

Furthermore, some novel AR inhibitors are being developed to target other domains of the receptor, such as the N-terminal domain (NTD) or the DNA-binding domain (DBD). nih.gov This strategy aims to overcome resistance mediated by LBD mutations or splice variants. For instance, the compound CPIC was found to inhibit the recruitment of androgen-bound AR to its target genes more effectively than bicalutamide, representing a different mode of action from classical AR antagonists. nih.gov

In preclinical models of CRPC, AR antagonist 1 has demonstrated significant tumor growth inhibition. medchemexpress.com When administered orally in an animal model, it nearly completely suppressed tumor growth (by 90%) and prostate-specific antigen (PSA) levels (by 78%) after 5 weeks, without causing detectable body weight loss. medchemexpress.com This potent in vivo efficacy underscores its potential as a therapeutic agent.

The development of hybrid molecules that combine different inhibitory mechanisms is another promising strategy. For example, compounds that covalently link enzalutamide and EPI-001 (an NTD inhibitor) have shown significantly improved cell-killing potency in prostate cancer cells compared to either drug alone. nih.gov

Identification of Key Pharmacophoric Features of AR Antagonist 1 (hydrochloride) for Androgen Receptor Binding

The molecular architecture of AR antagonist 1 and its analogs is built upon a novel aryloxy tetramethylcyclobutane template. nih.govuq.edu.au The essential pharmacophoric features identified for high-affinity binding to the androgen receptor's ligand-binding domain can be deconstructed into several key components:

Aryloxy Moiety: An aromatic ring connected via an ether linkage is crucial. This group typically features electron-withdrawing substituents, such as nitrile (cyano) and halide (chloro) groups, which are common in non-steroidal AR antagonists and contribute to binding affinity.

Tetramethylcyclobutane Core: This rigid, non-planar scaffold serves as a central structural hub. Its gem-dimethyl groups precisely orient the pharmacophoric elements in three-dimensional space, providing a distinct conformational constraint that is favorable for binding within the receptor's ligand pocket.

Amide Linker: An amide bond connects the cyclobutane core to another part of the molecule. This linker can participate in hydrogen bonding interactions with amino acid residues in the binding site, a common feature for receptor ligands.

Terminal Heterocyclic Group: The molecule is typically capped with a heterocyclic ring system, such as a pyrazole. This part of the molecule can be modified to fine-tune potency, selectivity, and pharmacokinetic properties.

These elements collectively create a molecule with the appropriate size, shape, and electronic profile to effectively compete with endogenous androgens for binding to the AR and prevent its activation.

Impact of Structural Modifications on AR Antagonist 1 (hydrochloride) Potency and Selectivity

The initial discovery of the aryloxy tetramethylcyclobutane template spurred a focused lead optimization campaign to enhance potency and achieve full AR antagonism. uq.edu.au This effort involved systematic modifications at various positions of the molecule to probe the SAR.

Table 1: Representative Analogs and Their Reported Activity

CompoundKey Structural FeaturesReported Activity (IC50)Notes
AR antagonist 1 (Compound 26)Aryloxy tetramethylcyclobutane core with optimized pyrazole carboxamide moiety59 nMIdentified as a potent, orally available full AR antagonist. medchemexpress.comglpbio.com
Compound 30Analog of Compound 26 with modifications to the heterocyclic groupPotent AR AntagonistDemonstrated excellent in vivo tumor growth inhibition in animal models. uq.edu.au
Initial HTS "Hit"Aryloxy tetramethylcyclobutane templateLess PotentStarting point for lead optimization. uq.edu.au

The tetramethylcyclobutane ring in AR antagonist 1 contains stereocenters, leading to the potential for cis and trans diastereomers. The relative orientation of the aryloxy and amide substituent groups on this ring can significantly impact how the molecule fits into the AR ligand-binding pocket. In drug design, it is common for one stereoisomer to possess significantly higher activity than others due to a more optimal three-dimensional fit with the biological target. The synthesis of this scaffold can produce a mixture of isomers, and their separation and individual biological evaluation are critical steps in SAR elucidation. For the aryloxy tetramethylcyclobutane series, the specific stereoisomer that confers the most potent antagonistic activity was a key element of the drug discovery process, ensuring an optimal geometric presentation of the key binding motifs to the receptor.

Computational Approaches in Structure-Activity Relationship Elucidation for AR Antagonist 1 (hydrochloride) Derivatives

While detailed computational studies on AR antagonist 1 are not extensively published in the public domain, the development of such targeted agents often involves molecular modeling to rationalize SAR and guide the design of new analogs. nih.gov

QSAR modeling is a computational technique used to identify correlations between the physicochemical properties of a series of compounds and their biological activities. For a series like the aryloxy tetramethylcyclobutane analogs, a 3D-QSAR model could be built to understand the relationship between specific structural features (e.g., steric bulk, electrostatic potential at different positions) and AR antagonist potency. rsc.org Such models can predict the activity of newly designed compounds before synthesis, thereby prioritizing the most promising candidates and streamlining the optimization process. rsc.org

Drug design strategies for AR antagonists can be broadly categorized as ligand-based or structure-based.

Ligand-Based Design: This approach relies on the knowledge of other known active AR antagonists. Pharmacophore models can be generated from a set of active molecules to define the essential 3D arrangement of chemical features required for activity. researchgate.net This model can then be used to virtually screen compound libraries or to design novel molecules that fit the pharmacophore.

Structure-Based Design: With the availability of crystal structures of the AR ligand-binding domain, structure-based design becomes a powerful tool. Techniques like molecular docking can be used to predict how designed analogs, such as derivatives of AR antagonist 1, would bind to the receptor. nih.govendocrine-abstracts.org This allows for the in-silico evaluation of new ideas, such as altering hydrogen bond networks or improving hydrophobic interactions, to rationally design compounds with enhanced potency and selectivity. nih.gov The development of the aryloxy tetramethylcyclobutane series likely benefited from such modeling to understand binding modes and guide the optimization from a screening hit to a clinical candidate.

Advanced Methodologies and Technologies in the Study of Ar Antagonist 1 Hydrochloride

Omics Technologies for Elucidating AR Antagonist 1 (hydrochloride) Effects

"Omics" technologies provide a global perspective on the molecular changes induced by "AR antagonist 1 (hydrochloride)," enabling a comprehensive understanding of its effects on cellular systems.

Transcriptomics (RNA-Sequencing) and Gene Expression Signatures

Transcriptomic analysis, particularly through RNA-sequencing, has been instrumental in characterizing the influence of "AR antagonist 1 (hydrochloride)" on gene expression. Studies have shown that this compound can modulate inflammatory pathways. For instance, treatment with "AR antagonist 1 (hydrochloride)" has been observed to decrease the expression of tumor necrosis factor-alpha (TNF-α) by 34%. nih.govbiorxiv.org This finding suggests a potential role for the compound in mitigating hyperinflammatory conditions.

Furthermore, transcriptomic analyses in the context of bacterial infections have revealed that "AR antagonist 1 (hydrochloride)" is among the compounds that can modify TNF-α levels and also reduce infection in macrophage cell lines. nih.govbiorxiv.org RNA sequencing of infected cells has highlighted the differential expression of numerous genes, including a significant regulation of several deubiquitinating enzyme (DUB) transcripts. nih.gov This indicates that the effects of "AR antagonist 1 (hydrochloride)" may be linked to the ubiquitin-proteasome system, a critical cellular machinery for protein degradation and signaling.

Proteomics and Phosphoproteomics to Map Signaling Changes

While transcriptomics reveals changes in gene expression, proteomics and phosphoproteomics offer a direct view of the alterations in protein levels and their activation states through phosphorylation. These techniques are crucial for mapping the signaling cascades affected by an androgen receptor antagonist.

Metabolomics for Pathway Interrogation

Metabolomics, the large-scale study of small molecules or metabolites within cells and biological systems, provides a functional readout of the cellular state. By analyzing the metabolome, researchers can understand how treatment with a compound like "AR antagonist 1 (hydrochloride)" alters metabolic pathways.

As of now, dedicated metabolomics research on "AR antagonist 1 (hydrochloride)" has not been published. Nevertheless, studies on the broader class of androgen receptor inhibitors have shown significant metabolic reprogramming in cancer cells upon treatment. researchgate.netnih.gov These studies have highlighted shifts in pathways such as arginine and proline metabolism, indicating that androgen receptor signaling is intricately linked to cellular metabolism. nih.gov Applying metabolomics to "AR antagonist 1 (hydrochloride)" would be a valuable next step to interrogate its impact on metabolic pathways and understand the full scope of its cellular effects.

Advanced Imaging Techniques for Tracking AR Antagonist 1 (hydrochloride) and Its Molecular Effects

Advanced imaging techniques are transforming our ability to visualize the subcellular dynamics of drug-target interactions in real-time and assess target engagement in vivo.

Live-Cell Imaging of Androgen Receptor-AR Antagonist 1 (hydrochloride) Dynamics

Live-cell imaging allows for the real-time visualization of the androgen receptor's movement and interactions within living cells upon ligand binding. Techniques often involve fusing the androgen receptor to fluorescent proteins, such as Green Fluorescent Protein (GFP), to track its translocation from the cytoplasm to the nucleus. oup.comnih.gov

There are currently no published studies that have utilized live-cell imaging to specifically track the dynamics of the interaction between "AR antagonist 1 (hydrochloride)" and the androgen receptor. However, the development of fluorescently labeled versions of "AR antagonist 1 (hydrochloride)" could enable such investigations. chemrxiv.org This would provide direct visual evidence of how the compound affects androgen receptor localization and mobility, offering deeper mechanistic insights into its antagonistic properties.

Positron Emission Tomography (PET) Ligands for Androgen Receptor Imaging and Target Engagement

Positron Emission Tomography (PET) is a non-invasive imaging technique that can be used to visualize and quantify the distribution of a radiolabeled ligand in the body. Developing a PET ligand based on the structure of an androgen receptor antagonist allows for the in vivo assessment of androgen receptor expression and target engagement by the drug. snmjournals.orgyoutube.com

To date, a specific PET ligand derived from the "AR antagonist 1 (hydrochloride)" structure has not been reported. The development of such a tool would be highly valuable for preclinical and potentially clinical studies. It would enable non-invasive monitoring of the extent to which "AR antagonist 1 (hydrochloride)" binds to androgen receptors in tumors and other tissues, providing crucial information for understanding its pharmacodynamics.

CRISPR/Cas9 and Gene Editing Approaches in AR Antagonist 1 (hydrochloride) Research

The advent of CRISPR/Cas9 technology has revolutionized the study of androgen receptor (AR) signaling and the development of novel therapeutics, including AR antagonists like AR antagonist 1 (hydrochloride). This powerful gene-editing tool allows for precise modifications of the genome, enabling researchers to investigate the function of the AR and its pathways with unprecedented accuracy.

Generation of Engineered Cell Lines for AR Antagonist 1 (hydrochloride) Screening

CRISPR/Cas9 has been instrumental in creating engineered cell lines to screen for and characterize the activity of AR antagonists. These cell lines can be designed to have specific genetic modifications that facilitate the study of AR function and the effects of antagonists.

A key application of CRISPR/Cas9 is the generation of cell lines with altered AR expression. For instance, researchers have used this technology to create prostate cancer cell lines with a partial knockout of the AR gene. nih.gov This allows for the investigation of how AR antagonists, such as AR antagonist 1 (hydrochloride), function in a scenario of reduced AR expression, which can mimic certain stages of prostate cancer progression. nih.gov Studies have successfully used the CRISPR/Cas9 system to edit the AR gene in androgen-dependent LNCaP cells, providing a valuable model for further research. nih.gov

Furthermore, CRISPR/Cas9 has been employed to develop cell lines that express specific variants of the AR. A notable example is the creation of the CWR22Rv1-AR-EK cell line, which has lost the expression of full-length AR but retains endogenous AR variants (AR-Vs). nih.gov This model is crucial for understanding how AR-Vs contribute to resistance to AR-targeted therapies and for screening antagonists that may be effective against these variants. nih.gov

Genome-scale CRISPR/Cas9 screens have also been utilized to identify genes that regulate AR expression and signaling. nih.gov By knocking out genes across the genome, researchers can identify factors that, when absent, alter the cell's response to AR antagonists. nih.govtandfonline.com For example, a CRISPR screen in LNCaP prostate cancer cells identified transcription factors required for the activity of an AR enhancer element. nih.gov These findings provide new potential targets for therapies that could be used in combination with AR antagonists.

The generation of reporter cell lines is another significant advancement facilitated by CRISPR/Cas9. By inserting a reporter gene, such as Green Fluorescent Protein (GFP), at the endogenous AR locus, researchers can create a system where AR expression can be easily monitored. nih.gov These reporter lines are invaluable for high-throughput screening of compound libraries to identify novel AR antagonists.

The table below summarizes some of the engineered cell lines created using CRISPR/Cas9 for AR research:

Cell LineBase Cell LineGenetic ModificationApplication in AR Antagonist Research
LNCaP-AR-KOLNCaPPartial knockout of the AR gene. nih.govStudying the effects of AR antagonists in cells with reduced AR expression. nih.gov
CWR22Rv1-AR-EKCWR22Rv1Loss of full-length AR expression, retention of endogenous AR variants. nih.govScreening for antagonists effective against AR-V-driven prostate cancer. nih.gov
22Rv1/AR-V7-GFP22Rv1GFP cassette inserted upstream of the AR-V7 cryptic exon. nih.govIdentifying regulators of AR/AR-V7 expression for potential therapeutic targeting. nih.gov
LNCaP-AR-GFPLNCaPGFP cassette inserted at the endogenous AR locus. nih.govHigh-throughput screening for modulators of AR transcription. nih.gov

In Vivo Gene Editing for Studying Androgen Receptor Regulation

While in vitro studies using engineered cell lines are highly informative, in vivo gene editing provides a more physiologically relevant context for understanding AR regulation and the therapeutic potential of AR antagonists. CRISPR/Cas9-based in vivo gene editing allows for the manipulation of the AR gene and its regulatory elements directly within a living organism.

Studies have demonstrated that the CRISPR/Cas9 system can be used to edit the AR gene in vivo, leading to a reduction in AR expression and subsequent inhibition of tumor growth in animal models of prostate cancer. nih.gov This approach not only validates the importance of AR in tumor progression but also provides a powerful platform to assess the efficacy of AR antagonists in a more complex biological environment.

Moreover, in vivo CRISPR screens can be performed to identify genes that modulate the response to AR-targeted therapies. By delivering a library of guide RNAs to tumors in an animal model, researchers can identify genes whose knockout confers sensitivity or resistance to a particular AR antagonist. This information is critical for understanding the mechanisms of drug resistance and for developing more effective combination therapies.

The study of AR SUMOylation, a post-translational modification that inhibits AR transactivation, has also benefited from in vivo gene editing approaches. Research has shown that mutations affecting AR SUMOylation are associated with androgen insensitivity syndrome and prostate cancer. nih.gov In vivo models with specific AR mutations generated through gene editing can help elucidate the physiological importance of AR SUMOylation and how it might be targeted therapeutically. nih.gov

Future Directions and Unexplored Research Avenues for Ar Antagonist 1 Hydrochloride

Investigation of Novel AR Antagonist 1 (hydrochloride) Analogues Targeting Specific Androgen Receptor Mutations

A primary mechanism of resistance to AR antagonists involves the development of mutations in the AR ligand-binding domain (LBD). These mutations can alter the binding pocket, reducing the affinity of the antagonist or even converting it into an agonist. A key future direction is the rational design of novel analogues of AR antagonist 1 (hydrochloride) that can effectively inhibit these mutated forms of the AR.

One of the most clinically relevant mutations that confers resistance to second-generation antiandrogens is the F876L mutation. This substitution of phenylalanine with leucine (B10760876) at position 876 in the AR LBD allows the receptor to be activated by the very antagonists designed to inhibit it. Research is focused on developing next-generation antagonists that can overcome this liability. For instance, structural modifications to the core scaffold of existing antagonists are being explored to create compounds that can accommodate the altered binding pocket of the F876L mutant and maintain strong antagonistic activity.

Another important mutation is the T877A mutation, which can also lead to antagonist-to-agonist switching. The development of analogues with activity against a panel of clinically relevant AR mutants is a critical goal. This involves a deep understanding of the structural and electronic changes induced by these mutations and the use of computational modeling to guide the design of new chemical entities.

AR Mutation Effect on Antagonist Activity Therapeutic Strategy
F876LConverts some antagonists into agonists.Design of analogues that maintain antagonism against the mutated receptor.
T877ACan lead to antagonist-to-agonist switching.Development of broad-spectrum antagonists active against multiple mutations.
L702HBroadens the ligand specificity of the receptor.Synthesis of compounds with high specificity for the AR over other steroid receptors.

Exploration of Allosteric Modulators Derived from the AR Antagonist 1 (hydrochloride) Scaffold

Current AR antagonists, including AR antagonist 1 (hydrochloride), are competitive inhibitors that bind to the orthosteric site (the ligand-binding pocket). An innovative and largely unexplored avenue is the development of allosteric modulators. These molecules would bind to a site on the AR distinct from the LBD, inducing a conformational change that prevents receptor activation.

The scaffold of AR antagonist 1 (hydrochloride) could serve as a starting point for the discovery of allosteric inhibitors. By modifying its structure, it may be possible to create compounds that favor binding to an allosteric pocket. The advantage of an allosteric approach is that such inhibitors would likely be non-competitive with the natural ligand and could be effective against AR mutations in the LBD that confer resistance to orthosteric antagonists.

Identifying and validating allosteric sites on the AR is a key challenge. High-throughput screening of chemical libraries, coupled with biophysical techniques such as nuclear magnetic resonance (NMR) spectroscopy and X-ray crystallography, will be essential in this endeavor.

Development of Next-Generation Preclinical Models for AR Antagonist 1 (hydrochloride) Evaluation

The successful clinical translation of novel AR antagonists depends on the availability of robust preclinical models that accurately recapitulate the complexity of human disease. While traditional cell line and xenograft models have been valuable, there is a need for more sophisticated systems to evaluate compounds like AR antagonist 1 (hydrochloride) and its successors.

Patient-derived xenografts (PDXs) are becoming increasingly important. These models, where tumor tissue from a patient is implanted into an immunodeficient mouse, better preserve the heterogeneity and genetic features of the original tumor. Evaluating the efficacy of AR antagonist 1 (hydrochloride) analogues in a panel of PDXs with diverse AR mutation profiles would provide a more accurate prediction of clinical activity.

Furthermore, the development of three-dimensional (3D) organoid cultures from patient tumors offers a powerful in vitro platform. These "mini-tumors" can be used for higher-throughput screening of novel compounds and for studying the mechanisms of response and resistance in a more physiologically relevant context.

Preclinical Model Advantages Applications for AR Antagonist 1 (hydrochloride) Research
Patient-Derived Xenografts (PDXs)Preserve tumor heterogeneity and architecture.Efficacy testing of analogues against diverse resistance mechanisms.
3D OrganoidsHigh-throughput screening in a physiologically relevant context.Mechanistic studies of response and resistance.
Genetically Engineered Mouse Models (GEMMs)Allow for the study of tumor development in an immunocompetent host.Investigation of the interplay between the tumor and the microenvironment.

Mechanistic Insights into Resistance to AR Antagonist 1 (hydrochloride) in Preclinical Systems

Understanding the mechanisms by which tumors develop resistance to AR antagonist 1 (hydrochloride) is crucial for designing effective combination therapies and next-generation inhibitors. Resistance can be broadly categorized into AR-dependent and AR-independent pathways.

AR-dependent resistance mechanisms, beyond the aforementioned AR mutations, include AR amplification and increased expression of AR splice variants that lack the LBD and are constitutively active. Preclinical studies are needed to elucidate the precise molecular events that drive these adaptations.

AR-independent resistance involves the activation of bypass signaling pathways that allow the tumor cells to survive and proliferate despite effective AR blockade. These can include the activation of other receptor tyrosine kinases, such as HER2/3, or the upregulation of survival pathways like PI3K/AKT/mTOR. In-depth proteomic and genomic analyses of preclinical models of resistance will be instrumental in identifying these bypass pathways and potential therapeutic targets.

Potential for AR Antagonist 1 (hydrochloride) as a Chemical Probe for Androgen Receptor Biology

A chemical probe is a small molecule that can be used to study the function of a specific protein in cells and organisms. AR antagonist 1 (hydrochloride), with its high affinity and specificity for the AR, has the potential to be developed into a valuable chemical probe.

By attaching a fluorescent tag or a biotin (B1667282) moiety to the AR antagonist 1 (hydrochloride) molecule, researchers can visualize the subcellular localization of the AR and track its dynamics in real-time. This can provide new insights into the mechanisms of AR trafficking, nuclear translocation, and chromatin binding.

Furthermore, photo-affinity labeling, where a photoreactive group is incorporated into the antagonist, can be used to covalently link the molecule to the AR upon UV irradiation. This allows for the identification of the precise binding site and the isolation of AR-containing protein complexes for proteomic analysis.

Integration of Artificial Intelligence and Machine Learning in AR Antagonist 1 (hydrochloride) Discovery and Optimization

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the field of drug discovery. These powerful computational tools can be applied to various stages of the AR antagonist development pipeline.

In the discovery phase, AI algorithms can be used to screen vast virtual libraries of chemical compounds to identify novel scaffolds with the potential to bind to the AR. ML models can be trained on existing data to predict the activity and properties of new molecules, accelerating the identification of promising lead candidates.

For optimization, ML can be used to build quantitative structure-activity relationship (QSAR) models that can guide the chemical synthesis of more potent and selective analogues of AR antagonist 1 (hydrochloride). AI can also be used to analyze complex biological data from preclinical studies to identify biomarkers of response and resistance.

AI/ML Application Description Impact on AR Antagonist 1 (hydrochloride) Research
Virtual ScreeningIn silico screening of large chemical libraries to identify potential hits.Accelerated discovery of novel AR antagonist scaffolds.
QSAR ModelingPredicting the biological activity of compounds based on their chemical structure.Rational design and optimization of more potent analogues.
Biomarker DiscoveryAnalysis of complex biological data to identify markers of drug response.Personalization of therapy and development of companion diagnostics.

Q & A

Q. How should conflicting results from receptor binding vs. functional assays be interpreted?

  • Answer: Binding assays (e.g., Ki values) may not correlate with functional efficacy due to biased signaling or allosteric modulation. For β3-AR, SR 59230A showed potent binding but partial agonism in IAS smooth muscle relaxation, necessitating complementary cAMP or calcium flux assays .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.